molecular formula C9H11BrO2 B173293 5-Bromo-2-ethoxybenzyl alcohol CAS No. 149489-18-9

5-Bromo-2-ethoxybenzyl alcohol

Cat. No.: B173293
CAS No.: 149489-18-9
M. Wt: 231.09 g/mol
InChI Key: RXDFHFNUPUWTRV-UHFFFAOYSA-N
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Description

5-Bromo-2-ethoxybenzyl alcohol: is an organic compound with the molecular formula C9H11BrO2 . It is a derivative of benzyl alcohol, where the benzene ring is substituted with a bromine atom at the 5-position and an ethoxy group at the 2-position. This compound is used in various chemical syntheses and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method for synthesizing 5-Bromo-2-ethoxybenzyl alcohol involves the reaction of 5-bromo-2-hydroxybenzyl alcohol with iodoethane in the presence of a base such as potassium carbonate. The reaction typically occurs in a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial reactors and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 5-Bromo-2-ethoxybenzyl alcohol can undergo oxidation reactions to form the corresponding aldehyde or carboxylic acid. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: The compound can be reduced to form 5-Bromo-2-ethoxybenzylamine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur at the bromine atom, where nucleophiles like sodium azide (NaN3) can replace the bromine to form azide derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethyl sulfoxide (DMSO).

Major Products:

    Oxidation: 5-Bromo-2-ethoxybenzaldehyde or 5-Bromo-2-ethoxybenzoic acid.

    Reduction: 5-Bromo-2-ethoxybenzylamine.

    Substitution: 5-Azido-2-ethoxybenzyl alcohol.

Scientific Research Applications

Chemistry: 5-Bromo-2-ethoxybenzyl alcohol is used as an intermediate in the synthesis of various organic compounds. It is particularly useful in the preparation of pharmaceuticals and agrochemicals.

Biology: In biological research, this compound can be used as a building block for the synthesis of biologically active molecules. It is also used in the study of enzyme-catalyzed reactions involving benzyl alcohol derivatives.

Industry: In the industrial sector, this compound is used in the manufacture of specialty chemicals and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 5-Bromo-2-ethoxybenzyl alcohol depends on its specific application. In general, the compound can interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, in enzyme-catalyzed reactions, the compound may act as a substrate or inhibitor, affecting the enzyme’s activity and the overall reaction pathway.

Comparison with Similar Compounds

    5-Bromo-2-methoxybenzyl alcohol: Similar structure but with a methoxy group instead of an ethoxy group.

    5-Bromo-2-hydroxybenzyl alcohol: Similar structure but with a hydroxy group instead of an ethoxy group.

    5-Chloro-2-ethoxybenzyl alcohol: Similar structure but with a chlorine atom instead of a bromine atom.

Uniqueness: 5-Bromo-2-ethoxybenzyl alcohol is unique due to the presence of both a bromine atom and an ethoxy group on the benzene ring. This combination of substituents imparts specific chemical properties, such as reactivity and solubility, making it distinct from other similar compounds.

Properties

IUPAC Name

(5-bromo-2-ethoxyphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrO2/c1-2-12-9-4-3-8(10)5-7(9)6-11/h3-5,11H,2,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXDFHFNUPUWTRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)Br)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80641071
Record name (5-Bromo-2-ethoxyphenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80641071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149489-18-9
Record name (5-Bromo-2-ethoxyphenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80641071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

5-Bromo-2-hydroxybenzylalcohol (5.0 g, 24.6 mmol), ethyl iodide (11.5 g, 73.8 mmol) and K2CO3 (3.4 g, 24.6 mmol) in 50 ml of acetone was stirred at +50° C. overnight. The mixture was filtered and evaporated. The product was purified by silica gel column chromatography (EtOAc/petroleum ether 30:100) to give 5-bromo-2-ethoxybenzyl alcohol.
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5 g
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3.4 g
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50 mL
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Synthesis routes and methods II

Procedure details

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